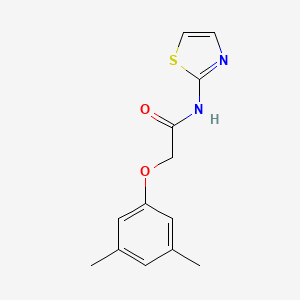
2-(3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazol-2-ylacetamide derivatives typically involves the reaction of thiazole-containing compounds with various acetamide derivatives. For example, Duran and Demirayak (2012) reported the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds (Duran & Demirayak, 2012). This method showcases the versatility of thiazole compounds in forming various derivatives through nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of thiazol-2-ylacetamide derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. Duran and Canbaz (2013) performed structural confirmation of newly synthesized acetamide derivatives via 1H NMR, FTIR, MS, and elemental analysis, providing insights into the molecular architecture of these compounds (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The chemical behavior of thiazol-2-ylacetamide derivatives includes their reactivity towards other chemical entities and their potential biological activities. The study by Duran and Demirayak (2012) highlighted the anticancer activities of certain derivatives, suggesting the chemical reactivity of these compounds could be harnessed for therapeutic applications (Duran & Demirayak, 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the practical application of these compounds. The crystal structure and DFT studies on similar compounds, like those conducted by Gautam et al. (2013), offer valuable information on the physical characteristics that influence their chemical behavior and potential applications (Gautam, Gautam, & Chaudhary, 2013).
Chemical Properties Analysis
The chemical properties of thiazol-2-ylacetamide derivatives, including acidity constants and protonation behavior, were investigated by Duran and Canbaz (2013). They determined the pKa values of these compounds, which are essential for understanding their behavior in biological systems and potential drug development processes (Duran & Canbaz, 2013).
科学的研究の応用
Organic Synthesis and Chemical Properties
Synthesis of Functionalized Thiophenes and Thiazoles : The reaction of thioacetamides with dimethyl acetylenedicarboxylate leads to the formation of 3-oxothien-2-ylidene or 4-oxothiazol-2,5-ylidene derivatives, depending on the structure of thioacetamides and the solvent employed. This process highlights the influence of solvent and substituents on the reaction outcomes, offering pathways to synthesize compounds with functionalities similar to "2-(3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide" (Obydennov et al., 2013).
Complexing Properties of Thiazole Derivatives : The synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates through condensation reactions reveals their potential in forming complexes. These compounds can serve as sodium cation carriers, indicating their utility in membrane processes and possibly reflecting on the transport properties of similar compounds (Kosterina et al., 2004).
Medicinal Chemistry and Biological Applications
- Anticancer Activities of Thiazole Derivatives : The synthesis and evaluation of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives revealed their anticancer activities. Compounds derived from this synthesis showed reasonable activity against various cancer types, especially melanoma cell lines, demonstrating the potential of structurally related compounds in cancer therapy (Duran & Demirayak, 2012).
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-5-10(2)7-11(6-9)17-8-12(16)15-13-14-3-4-18-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTKDDRPDOSRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)

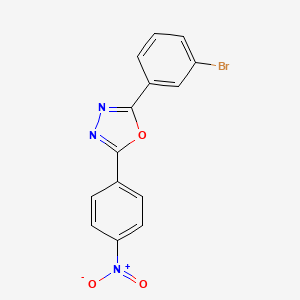
![N-benzyl-2-[3-benzyl-2-(4-bromophenyl)-1,3-oxazolidin-4-yl]acetamide](/img/structure/B5588072.png)

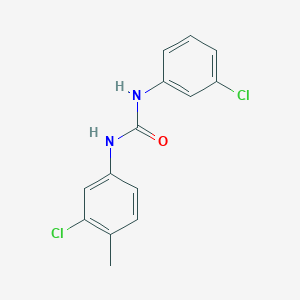

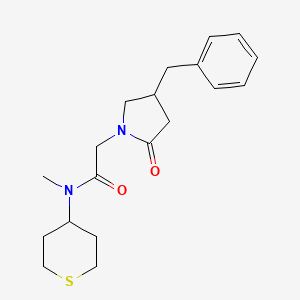
![N-(3-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5588110.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588138.png)
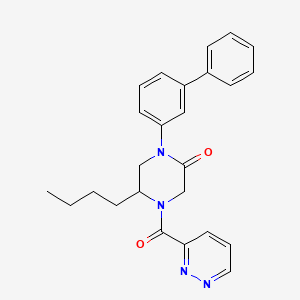
![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)
![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)